Ethyl 3,4,5-trimethoxybenzoylformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,4,5-trimethoxybenzoylformate is an organic compound with the molecular formula C13H16O6. It is known for its unique chemical structure, which includes three methoxy groups attached to a benzene ring, and an ethyl ester functional group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3,4,5-trimethoxybenzoylformate can be synthesized through several methods. One common synthetic route involves the reaction of 3,4,5-trimethoxybenzoyl chloride with ethyl formate in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,4,5-trimethoxybenzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 3,4,5-trimethoxybenzoylformate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of ethyl 3,4,5-trimethoxybenzoylformate involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and ester functional group play crucial roles in its reactivity and interactions with biological molecules. These interactions can influence various cellular processes, including enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Ethyl 3,4,5-trimethoxybenzoylformate can be compared with other similar compounds, such as:
Ethyl 3,4,5-trimethoxybenzoylacetate: This compound has a similar structure but includes an additional acetyl group, which can influence its reactivity and applications.
Ethyl 3,4-dimethoxybenzoylformate: Lacking one methoxy group, this compound may have different chemical properties and reactivity.
Uniqueness: The presence of three methoxy groups on the benzene ring and the ethyl ester functional group make this compound unique.
Properties
IUPAC Name |
ethyl 2-oxo-2-(3,4,5-trimethoxyphenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c1-5-19-13(15)11(14)8-6-9(16-2)12(18-4)10(7-8)17-3/h6-7H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRCXDFRVQRVDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641299 |
Source
|
Record name | Ethyl oxo(3,4,5-trimethoxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14655-36-8 |
Source
|
Record name | Ethyl oxo(3,4,5-trimethoxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.